molecular formula C49H94O6 B040673 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol CAS No. 115223-98-8

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Cat. No.: B040673
CAS No.: 115223-98-8
M. Wt: 779.3 g/mol
InChI Key: JWVXCFSNEOMSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a high-purity, mixed-acid triacylglycerol (TAG) specifically designed for advanced lipid research. This asymmetric TAG features palmitic acid (C16:0) esterified at the sn -1 and sn -2 positions of the glycerol backbone and myristic acid (C14:0) at the sn -3 position . Its well-defined structure, with a chain-length mismatch between the acyl chains, makes it an invaluable model compound for investigating lipid polymorphism, crystallization behavior, and molecular packing in the solid state . Researchers utilize this compound to stabilize and study the β' polymorphic form, which is critical for determining the texture and physical properties in fat-based products like margarine . In the field of analytical chemistry, this compound serves as a critical standard for the development and validation of methods, such as chromatography and mass spectrometry, aimed at separating and identifying TAG regioisomers in complex mixtures . It is naturally found in bovine milk fat, making its study relevant for understanding the properties of natural fats . The "rac-" (racemic) designation indicates a mixture of enantiomers, which provides a representative model for various biochemical studies . For optimal stability, it is recommended that the lyophilized powder be stored at -20°C in airtight, amber vials to prevent hydrolysis and oxidation . Attention: This product is for research use only and is not intended for human or veterinary use.

Properties

IUPAC Name

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVXCFSNEOMSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H94O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972903
Record name 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57416-13-4
Record name 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

The foundational approach for DPM synthesis involves stepwise esterification of glycerol with palmitic and myristic acids. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) serves as a catalyst, facilitating protonation of the carboxylic acid groups and nucleophilic attack by glycerol’s hydroxyl groups. A typical protocol involves:

  • sn-1 and sn-2 Acylation : Glycerol is reacted with palmitic acid in a 2:1 molar ratio at 80–100°C under nitrogen atmosphere for 6–8 hours.

  • sn-3 Myristoylation : The resulting 1,2-dipalmitoyl-rac-glycerol is subsequently esterified with myristic acid under similar conditions.

Key Variables :

  • Temperature : Excessively high temperatures (>110°C) promote acyl migration, compromising positional specificity.

  • Solvent : Toluene or xylene enhances miscibility but requires azeotropic distillation to remove water.

ParameterOptimal RangeEffect on Yield
Catalyst Loading1–2 mol%Higher loads accelerate reaction but increase side products
Reaction Time6–8 hoursProlonged durations risk hydrolysis
Fatty Acid:Glycerol Ratio3:1 (stoichiometric)Excess fatty acid drives equilibrium

Regioselective Enzymatic Synthesis

Lipase-Mediated Acylation

To achieve positional specificity, immobilized lipases such as Candida antarctica lipase B (CAL-B) are employed. CAL-B exhibits sn-1,3 regioselectivity, enabling sequential acylation:

  • Protected Glycerol Backbone : 1,2-Isopropylidene glycerol is used to block the sn-1 and sn-2 positions.

  • sn-3 Myristoylation : CAL-B catalyzes myristic acid esterification at the sn-3 position in tert-butanol at 50°C.

  • Deprotection and sn-1,2 Acylation : Acidic removal of the isopropylidene group followed by palmitoylation using CAL-B or chemical catalysts.

Advantages :

  • Stereochemical Fidelity : >98% positional accuracy confirmed via enzymatic hydrolysis.

  • Mild Conditions : Avoids high temperatures, preserving fatty acid integrity.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs tubular reactors with in-line monitoring to optimize residence time and temperature. Key features include:

  • Reactor Design : Multi-zone systems for sequential acylation (zones at 80°C and 100°C).

  • Catalyst Recovery : Heterogeneous catalysts (e.g., sulfonated silica) enable reuse over 10 cycles without yield loss.

Process Metrics :

MetricBenchmark
Throughput500 L/h
Purity (Crude)85–90%
Energy Consumption15 kWh/kg

Purification and Isolation

Flash Chromatography

Crude DPM is purified using silica gel columns with gradient elution (chloroform:methanol, 95:5 to 80:20). Fractions are analyzed by thin-layer chromatography (TLC; Rₓ = 0.4 in hexane:diethyl ether:acetic acid, 70:30:1).

Crystallization Techniques

Fractional crystallization from acetone at −20°C isolates DPM from mono- and diacylglycerol impurities.

Performance Data :

MethodPurityRecovery
Flash Chromatography≥95%70–75%
Crystallization≥98%60–65%

Analytical Characterization

Structural Confirmation

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 779.3 [M+Na]⁺. Collision-induced dissociation (CID) fragments confirm acyl chain positions.

  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR resolves carbonyl carbons (δ 172–174 ppm) and glycerol backbone signals (δ 62–72 ppm).

Polymorphic Analysis

Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) reveal phase behavior:

  • α Polymorph : Metastable form with hexagonal packing (melting point: 25°C).

  • β′ Polymorph : Orthorhombic subcell (melting point: 34–35°C).

TechniqueKey ParameterObservation
DSCMelting EnthalpyΔH = 120–130 J/g
XRDLong Spacing4.1–4.3 nm

Comparison with Similar Compounds

Positional Isomers and Chain-Length Variants

PP14 is compared to structurally related TAGs with variations in acyl chain length and positional distribution:

Compound Acyl Chain Positions Key Properties Reference
PP14 sn-1/2: C16:0; sn-3: C14:0 Forms β’1-phase as the most stable polymorph; bilayer packing with tilted chains in α-phase . Surface melting temperature (Ts): ~25–68°C* . [1, 19]
1,2-Dipalmitoyl-3-acetyl-sn-glycerol sn-1/2: C16:0; sn-3: C2:0 Trilayer crystal structure (bilayer of palmitate + monolayer of acetyl chains). Higher equilibrium spreading pressure (20.6 mN/m) compared to PP14 . [10, 19]
1,2-Dimyristoyl-3-eicosapentaenoyl-rac-glycerol sn-1/2: C14:0; sn-3: C20:5 Polyunsaturated sn-3 chain reduces melting point and increases fluidity. Used in temperature-dependent algal lipid studies . [14]
1,3-Dimyristoyl-2-stigmasterylcarbonoylglycerol sn-1/3: C14:0; sn-2: sterol Hybrid sterol-TAG with lower melting point (43–45°C) due to sterol disruption of acyl packing. Used in drug delivery systems . [2]

Notes:

  • *Ts decreases with longer sn-3 chains (e.g., Ts for PP14 is lower than 3-acetyl-TG but higher than 3-octanoyl-TG) .
  • PP14’s β’1-phase stability contrasts with 1,2-dipalmitoyl-3-lauroyl-sn-glycerol (PP12), which forms a β-phase upon incubation .

Polymorphic Behavior

PP14 exhibits distinct polymorphic transitions compared to symmetric or shorter-chain TAGs:

  • α-phase : Hexagonally packed, tilted bilayer (long spacing: ~45 Å). Common to PP14 and PP12 upon quenching .
  • β’1-phase: Orthorhombic perpendicular packing (O⊥), stable in PP14 but absent in PPP. PP12 transitions to β-phase (triclinic parallel), which PP14 cannot form .
  • Thermodynamic stability : The O⊥ subcell in PP14 is more stable than in PPP due to chain-length mismatch at sn-3 .

Thermal and Surface Properties

Thermal Transitions

Differential scanning calorimetry (DSC) reveals:

  • PP14’s α-to-β’2 transition occurs at lower temperatures than PPP.
  • β’1-phase melting point (~31–35°C) is lower than PPP’s β-phase (~65°C) due to acyl chain disorder .

Surface Behavior

Langmuir monolayer studies highlight:

  • Equilibrium spreading pressure (esp) : PP14’s esp at bulk melting temperature (20.6 mN/m) is lower than dipalmitin (31.7 mN/m), indicating reduced surface stability with longer sn-3 chains .
  • Chain immersion : Shorter sn-3 chains (e.g., C3–C6) undergo immersion transitions (~497 cal/mol per CH₂), while C8 chains align parallel to palmitoyl chains .

Q & A

Basic Research Questions

Q. How can 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol be synthesized and purified for experimental use?

  • Methodological Answer : Synthesis typically involves sequential esterification of glycerol with myristic (C14:0) and palmitic (C16:0) acids under controlled conditions. Purification is achieved via solvent evaporation under nitrogen to prevent oxidation, followed by chromatography (e.g., silica gel) to isolate the rac-glycerol isomer. Analytical techniques like TLC (≥95% purity) and NMR confirm structural integrity . Storage at −20°C in inert solvents (e.g., methyl acetate) ensures stability for ≥2 years .

Q. What analytical methods are recommended for structural characterization of mixed-chain triacylglycerols?

  • Methodological Answer : Use a combination of:

  • Mass spectrometry (MS) for molecular weight confirmation and acyl chain identification.
  • Nuclear Magnetic Resonance (NMR) to resolve stereochemistry (e.g., sn-1,2 vs. sn-1,3 positioning).
  • X-ray diffraction (XRD) for crystallographic analysis, particularly to study chain packing and glycerol backbone conformation, as demonstrated in studies on structurally similar triacylglycerols .

Q. How should researchers ensure sample stability during storage and handling?

  • Methodological Answer : Store lyophilized powder or solutions at −20°C in airtight, amber vials to prevent hydrolysis and oxidation. Avoid repeated freeze-thaw cycles. For handling, use nitrogen gas to displace oxygen during solvent replacement. Stability assessments via periodic HPLC or GC-MS analyses are recommended to monitor degradation .

Advanced Research Questions

Q. How can phase behavior contradictions in mixed-chain triacylglycerols be resolved experimentally?

  • Methodological Answer : Contradictions often arise from polymorphism or metastable intermediates. Use:

  • Differential Scanning Calorimetry (DSC) to map melting profiles and identify monotectic phases.
  • Time-resolved synchrotron XRD to capture transient phases (e.g., αC, β'C) in binary mixtures, as shown in studies on PPO/POP systems .
  • Molecular dynamics simulations to model chain packing and predict phase transitions.

Q. What experimental designs optimize the study of molecular interactions in lipid bilayers containing this compound?

  • Methodological Answer :

  • Langmuir trough experiments to measure surface pressure-area isotherms, assessing lipid packing efficiency.
  • Fluorescence anisotropy with probes like DPH to evaluate membrane fluidity.
  • Neutron scattering to resolve bilayer thickness and hydration layers. Studies on analogous phosphatidylglycerols (e.g., DMPG-Na) highlight the importance of ionic strength and pH in modulating interactions .

Q. How can researchers address discrepancies in acyl chain positional distribution data?

  • Methodological Answer :

  • Regiospecific enzymatic hydrolysis (e.g., using lipase from Rhizopus arrhizus) to cleave sn-1/sn-2 chains, followed by GC-MS analysis.
  • Sn-3 selective derivatization with acetic anhydride to isolate and quantify the sn-3 chain.
  • Comparative studies with synthetic standards (e.g., 1,2-dioleoyl-3-linoleoyl-rac-glycerol) to validate analytical workflows .

Q. What advanced techniques characterize metastable polymorphic forms of this triacylglycerol?

  • Methodological Answer :

  • Temperature-controlled XRD to capture β' and α polymorphs during cooling/heating cycles.
  • Fourier-transform infrared spectroscopy (FTIR) to monitor CH₂ scissoring vibrations and chain conformation.
  • Atomic force microscopy (AFM) to image nanoscale domain formation in thin films, as applied in studies on acetylated derivatives .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate studies under controlled humidity and temperature to minimize environmental variability.
  • Advanced Characterization : Pair XRD with computational modeling (e.g., Density Functional Theory) to resolve ambiguous electron density maps .
  • Ethical Compliance : Adhere to laboratory safety protocols (e.g., no food/drink in labs, emergency equipment accessibility) as outlined in safety guidelines .

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